7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a bicyclic aromatic compound featuring a benzofuran core with a chlorine substituent at the 7th position and a carboxylic acid group at the 3rd position. The dihydrobenzofuran structure imparts partial saturation to the fused ring system, distinguishing it from fully aromatic benzofurans. Analytical data, such as collision cross-section (CCS) values for various adducts (e.g., [M+H]+: 135.7 Ų, [M+Na]+: 148.4 Ų), suggest distinct conformational properties useful for mass spectrometry-based identification .
Properties
CAS No. |
1531526-11-0 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
InChI Key |
GKZRKBLDRBZQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Benzofuran Core Formation
The benzofuran core is typically constructed via cyclization of substituted phenoxyacetic acid derivatives or halogenated salicylaldehydes. Document outlines a palladium/platinum-catalyzed cyclization starting from carbonyl-containing precursors, achieving dehydration to form the dihydrobenzofuran ring. For example, 2-hydroxy-3-(2-chloroethyl)benzoic acid derivatives undergo intramolecular cyclization under acidic conditions (HCl/EtOH, 80°C, 6 h) to yield the dihydrobenzofuran scaffold.
Document describes a base-mediated cyclization using sodium ethoxide in ethanol, where formylphenoxyacetic acid intermediates cyclize at 120°C for 4–6 hours. This method yields substituted benzofuran-2-carboxylic acids with 65–78% efficiency. Similarly, document employs Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for intramolecular etherification of 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate, achieving 70% yield after crystallization.
Table 1: Cyclization Methods for Benzofuran Core Synthesis
Transition Metal-Catalyzed Approaches
Palladium and copper catalysts enhance regioselectivity in cyclization and cross-coupling steps. Document details a CuI/Pd(PPh₃)₂Cl₂-catalyzed cyclization of 4-amino-3,5-dibromo-2-hydroxybenzoic acid with trimethylsilylacetylene in acetonitrile, yielding 2-trimethylsilyl-4-amino-5-bromobenzofuran-7-carboxylic acid (72% yield). Document utilizes colloidal palladium nanoparticles for tandem cyclization/cross-coupling, achieving 61% yield for analogous dihydrobenzofuran derivatives.
Key Advantages :
Oxidation and Reduction Steps
Post-cyclization oxidation adjusts the carboxylic acid functionality. Document oxidizes 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-methanol using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 210°C, 45 min) to the carboxylic acid (61% yield). Document employs NaIO₄ in ethyl acetate for oxidative cleavage of diols, facilitating ring closure.
Reductive steps, such as NaBH₄ treatment, are used to stabilize intermediates. Document reduces nitro groups to amines using H₂/Pd-C, critical for introducing amino substituents.
Purification and Crystallization Techniques
Final purification often involves recrystallization from ethanol/water or chromatography. Document isolates 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid via pH-adjusted crystallization (pH 4–5, HCl), achieving >99% purity. Document uses silica gel chromatography (hexane/EtOAc) for intermediates, though industrial-scale processes prefer solvent-based crystallization.
Optimization Insight :
- Ethanol/water mixtures improve crystal morphology.
- Acidic conditions prevent decarboxylation during isolation.
Comparative Analysis of Methodologies
Efficiency : Transition metal-catalyzed methods (,,) offer higher yields (68–75%) vs. traditional cyclization (58–65%).
Scalability : Mitsunobu conditions () are suitable for gram-scale synthesis, while Pd/C systems () require careful catalyst handling.
Cost : NCS-mediated chlorination () is cost-effective vs. Pd-based approaches.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 7-position undergoes nucleophilic aromatic substitution under specific conditions. This reaction is facilitated by the electron-deficient nature of the benzofuran ring:
-
Reaction with amines : Treatment with diethylamine in ethanol at reflux replaces chlorine with dialkylamino groups. For example, reacting with 2-(diethylamino)ethanol under basic conditions yields derivatives with ethoxy-linked amine substituents .
-
Halogen exchange : Bromine substitution occurs in the presence of brominating agents like HBr/H₂O₂, generating 7-bromo analogues .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in standard derivatization reactions:
-
Esterification : Reacting with methanol and sulfuric acid produces the methyl ester. Alternatively, dimethyl sulfate in acetone with K₂CO₃ yields methyl esters without cleaving the benzofuran ring .
-
Amide formation : Coupling with amines via EDCl/HOBt generates amides, useful for pharmacological studies.
| Derivative | Reagents | Conditions | Product Application |
|---|---|---|---|
| Methyl ester | (CH₃O)₂SO₂, K₂CO₃ | Acetone, reflux | Intermediate for further functionalization |
| Amide | EDCl, HOBt, DMF | RT, 12h | Bioactivity screening |
Halogenation of the Benzofuran Ring
Electrophilic halogenation targets the activated positions adjacent to the oxygen atom:
-
Bromination at C-4 : Using Br₂ in acetic acid introduces bromine at the 4-position, yielding 4,7-dibromo derivatives .
-
Chlorination : SOCl₂ selectively chlorinates the acetyl side chain in related compounds, though direct ring chlorination requires harsher conditions .
Cyclization and Ring-Opening Reactions
The dihydrofuran ring undergoes acid-catalyzed rearrangements:
-
Acid-mediated cyclization : Treatment with H₂SO₄ promotes dehydration, forming fully aromatic benzofuran systems.
-
Ring-opening with nucleophiles : Strong bases like NaOH cleave the ether linkage, producing diol intermediates that can be re-functionalized.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl-aryl bond formation:
-
Suzuki coupling : The chlorine atom serves as a leaving group for coupling with arylboronic acids, generating biaryl structures. Typical conditions use Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Stability and Reactivity Considerations
-
Thermal stability : Decomposes above 240°C, limiting high-temperature applications.
-
pH sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity.
Scientific Research Applications
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic Acid
- Structural Differences : The fluorine atom replaces chlorine at the 7th position, altering electronegativity and steric effects.
- Molecular Formula : C₉H₇FO₃ vs. C₉H₇ClO₃ (target compound).
- Applications: While the chlorine analog lacks documented uses, fluorinated analogs are often explored for enhanced metabolic stability in drug design. No direct pharmacological data are available for either compound .
Clorazepic Acid (7-Chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic Acid)
- Core Structure : Benzodiazepine ring system vs. dihydrobenzofuran.
- Molecular Formula : C₁₆H₁₁ClN₂O₃ (clorazepic acid) vs. C₉H₇ClO₃ (target).
- Pharmacological Activity : Clorazepic acid, a benzodiazepine derivative, is used as an anxiolytic and anticonvulsant. The target compound’s dihydrobenzofuran core lacks the nitrogen-rich benzodiazepine framework critical for GABA receptor binding, suggesting divergent biological roles .
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
- Substituent Pattern: Chlorine at position 5 and an amino group at position 4 vs. chlorine at position 7 in the target compound.
- No direct comparison data exist, but positional isomerism significantly impacts reactivity and target interactions .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Contrast: Unsaturated propenoic acid side chain vs. saturated dihydrobenzofuran-carboxylic acid.
- Applications : Caffeic acid is a natural antioxidant used in cosmetics and supplements. The target compound’s fully saturated core and chlorine substituent may reduce redox activity but enhance stability in synthetic pathways .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic Acid and Analogs
Table 2: Collision Cross-Section (CCS) Data for Target Compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 199.01566 | 135.7 |
| [M+Na]+ | 220.99760 | 148.4 |
| [M-H]- | 197.00110 | 138.1 |
Data sourced from ion mobility-mass spectrometry predictions .
Discussion of Structural and Functional Implications
- Electron-Withdrawing Effects : The chlorine substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to the fluorine analog, which may influence synthetic pathways .
- Pharmacological Potential: Unlike clorazepic acid, the target compound lacks nitrogen atoms critical for central nervous system activity, limiting its direct therapeutic relevance .
Biological Activity
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique benzofuran structure, characterized by the presence of a chlorine atom and a carboxylic acid group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is . The compound features a bicyclic structure that includes a fused benzene and furan ring, with the chlorine atom at the 7-position and a carboxylic acid group at the 3-position.
Anticancer Activity
Recent studies have demonstrated that 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid exhibits significant anticancer properties. In vitro assays against various human cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| A549 (Lung) | 6.3 ± 0.7 | 27.49 ± 1.90 |
| HeLa (Cervical) | 10.9 ± 1.2 | 35.12 ± 2.00 |
These results indicate that the compound can effectively reduce cell viability in cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is attributed to the carboxylic acid functional group, which is known to participate in various biochemical interactions.
Antimicrobial Activity
The antimicrobial efficacy of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 150 µg/mL |
| Bacillus subtilis | 75 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, making it a potential candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid are still under investigation. However, it is hypothesized that its anticancer effects may involve apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid:
- Study on Lung Cancer Cells : A study demonstrated that benzofuran derivatives exhibited selective cytotoxicity against lung cancer cell lines, with specific emphasis on their ability to induce apoptosis .
- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic application in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid?
The synthesis typically involves cyclization of chlorinated phenolic precursors. For example, benzofuran cores can be constructed via acid-catalyzed cyclization of 2-chlorophenol derivatives with β-keto esters, followed by hydrolysis and decarboxylation steps. Advanced routes may employ transition-metal-catalyzed coupling reactions to introduce the carboxylic acid moiety. X-ray crystallography (e.g., for structurally related benzofurans) confirms regioselectivity and stereochemical outcomes .
Q. What spectroscopic techniques are used to confirm its structural identity?
- NMR spectroscopy : and NMR identify aromatic protons, dihydrofuran ring protons, and the carboxylic acid group. Coupling constants help confirm stereochemistry (e.g., dihydrofuran ring conformation).
- IR spectroscopy : Stretching vibrations for C=O (carboxylic acid, ~1700 cm) and C-Cl (~750 cm) bonds are critical.
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHClO) and fragments related to the benzofuran backbone .
Q. What are the known biological activities of this compound?
While direct data on this compound is limited, structurally related benzofuran carboxylic acids (e.g., lithospermic acid) exhibit antioxidant and hepatoprotective properties. These are attributed to radical scavenging (via phenolic hydroxyl groups) and modulation of oxidative stress pathways (e.g., Nrf2 activation). In vitro assays like DPPH radical scavenging and in vivo models (e.g., CCl-induced liver injury) are standard for evaluation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given its chiral centers?
Chiral resolution techniques include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with polar organic mobile phases.
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
- X-ray crystallography : Absolute configuration determination via single-crystal analysis .
Q. How to address discrepancies in reported pharmacological data (e.g., antioxidant efficacy)?
Contradictions may arise from:
- Model systems : In vitro assays (e.g., cell-free DPPH) vs. in vivo models (e.g., rodent liver injury).
- Dosage variability : Threshold effects or toxicity at higher concentrations.
- Metabolic stability : Rapid degradation in biological matrices.
Solutions include standardized assay protocols (e.g., OECD guidelines) and pharmacokinetic profiling (e.g., LC-MS/MS for bioavailability studies) .
Q. What mechanistic insights exist for its antioxidant activity?
Mechanistic studies involve:
- Radical scavenging assays : Quantify quenching of ROS (e.g., superoxide, hydroxyl radicals).
- Gene expression profiling : RT-qPCR/Western blotting to assess Nrf2, HO-1, and SOD pathways.
- Molecular docking : Predict interactions with redox-sensitive enzymes (e.g., NADPH oxidase) .
Q. How is X-ray crystallography applied to structural analysis of benzofuran derivatives?
Single-crystal X-ray diffraction resolves:
- Bond lengths/angles : Confirms dihydrofuran ring geometry and substituent orientation.
- Intermolecular interactions : Hydrogen bonding networks (e.g., carboxylic acid dimers) influencing crystallinity.
- Chirality : Absolute configuration assignment via Flack parameter analysis. For example, studies on 5-chloro-2,7-dimethylbenzofuran derivatives reveal sulfonyl group effects on packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
